BAY-85-8501 is a selective and potent inhibitor of human neutrophil elastase, a serine protease implicated in various pulmonary diseases. This compound has gained attention for its ability to modulate inflammatory responses and has been evaluated for safety and efficacy in clinical trials, particularly for conditions such as non-cystic fibrosis bronchiectasis. The compound is characterized by its high potency, with an inhibitory constant (IC50) of approximately 0.065 nanomolar against human neutrophil elastase, indicating its potential as a therapeutic agent in respiratory conditions associated with excessive elastase activity .
BAY-85-8501 was developed through a collaboration between researchers focused on the design of inhibitors targeting human neutrophil elastase. Its synthesis and characterization have been documented in various studies, highlighting its efficacy and potential applications in treating pulmonary diseases . The compound is cataloged under CAS number 1161921-82-9 and is available from several chemical suppliers for research purposes .
BAY-85-8501 belongs to the class of dihydropyrimidone compounds, which are known for their biological activity as enzyme inhibitors. Specifically, it acts as a serine protease inhibitor, targeting human neutrophil elastase, which plays a crucial role in the inflammatory response and tissue remodeling processes .
The synthesis of BAY-85-8501 involves several key steps, primarily utilizing methods such as acylation and condensation reactions. The initial approach involved transforming carboxylic acids into acyl chlorides using thionyl chloride, followed by reaction with sulfonic anilines to yield the desired amide derivatives.
The synthesis was optimized to avoid low yields typically encountered with direct condensation methods. Instead, the use of acyl chlorides significantly improved the efficiency of product formation .
BAY-85-8501's molecular structure can be represented by its chemical formula and specific molecular characteristics.
The compound features a dihydropyrimidone core structure with specific substituents that enhance its binding affinity to human neutrophil elastase.
BAY-85-8501 undergoes specific chemical reactions primarily related to its interaction with human neutrophil elastase.
The primary reaction involves the binding of BAY-85-8501 to the active site of human neutrophil elastase, inhibiting its proteolytic activity. This inhibition can be quantified by measuring changes in enzyme activity in the presence of varying concentrations of BAY-85-8501.
The IC50 value indicates that very low concentrations of BAY-85-8501 are sufficient to inhibit enzyme activity effectively, showcasing its potency as an inhibitor .
The mechanism through which BAY-85-8501 exerts its effects involves competitive inhibition at the active site of human neutrophil elastase.
Studies have shown that BAY-85-8501 effectively reduces elastase activity in vitro, supporting its potential therapeutic applications .
BAY-85-8501 exhibits distinct physical and chemical properties that contribute to its functionality as an inhibitor.
Relevant analytical techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the purity and structural integrity of BAY-85-8501 during synthesis .
BAY-85-8501 has several scientific applications primarily focused on its role as an inhibitor of human neutrophil elastase.
Human Neutrophil Elastase (HNE), a serine protease of the chymotrypsin-like family, is stored in the azurophil granules of neutrophils. Upon neutrophil activation during inflammation, HNE is released extracellularly, where it exhibits broad proteolytic activity. Its primary biological function involves the degradation of extracellular matrix (ECM) components, including elastin, collagen types I–IV, fibronectin, and proteoglycans. This enzymatic capability is essential for neutrophil migration through tissues during immune responses but becomes pathological when dysregulated [2] [3]. Beyond ECM degradation, HNE amplifies inflammation by activating matrix metalloproteinases (MMPs), liberating growth factors (e.g., TGF-β), shedding cell-surface receptors (e.g., ICAM-1), and inactivating endogenous protease inhibitors (e.g., TIMPs). It also processes cytokines like interleukin-8 (IL-8), creating chemotactic fragments that further recruit neutrophils, establishing a destructive feedback loop [2] [9].
Table 1: Key Substrates of Human Neutrophil Elastase and Their Biological Impacts
Substrate Category | Specific Targets | Biological Consequence of Cleavage |
---|---|---|
Extracellular Matrix | Elastin, Collagen I-IV | Loss of alveolar structure, reduced lung elasticity |
Adhesion Molecules | Fibronectin, Laminin | Impaired tissue integrity, increased endothelial permeability |
Immune Regulators | Complement receptors, IL-8 | Enhanced neutrophil chemotaxis, sustained inflammation |
Protease Inhibitors | TIMP-1, α₂-Macroglobulin | Unchecked MMP activity, amplified ECM degradation |
Physiological HNE activity is tightly regulated by endogenous antiproteases, primarily α-1-antitrypsin (AAT) and secretory leukocyte protease inhibitor (SLPI). AAT, a 52-kDa glycoprotein produced in the liver, forms an irreversible 1:1 complex with HNE, neutralizing its proteolytic activity. Genetic mutations (e.g., Z allele, Glu342Lys) cause AAT misfolding, reducing serum levels by >80% and predisposing individuals to early-onset emphysema. Similarly, environmental factors like tobacco smoke oxidize AAT’s methionine residue (M358), rendering it inactive. This imbalance allows uninhibited HNE to degrade alveolar walls, directly linking HNE hyperactivity to chronic obstructive pulmonary disease (COPD) pathogenesis [2] [3]. In non-genetic diseases (e.g., non-cystic fibrosis bronchiectasis), persistent infections or autoimmune stimuli drive neutrophil influx that overwhelms local antiprotease defenses. Sputum analyses from bronchiectasis patients show HNE concentrations 10–100-fold higher than in healthy controls, correlating with accelerated lung function decline (FEV₁) and radiographic disease severity [5] [9].
Table 2: Endogenous Inhibitors of HNE and Their Dysregulation in Lung Disease
Inhibitor | Source | Mechanism | Dysregulation Pathway | Associated Disease |
---|---|---|---|---|
α-1-Antitrypsin (AAT) | Liver | Irreversible covalent inhibition | Genetic deficiency (PiZZ), oxidative inactivation | COPD, Emphysema |
Secretory Leukocyte Protease Inhibitor (SLPI) | Airway epithelia | Reversible competitive inhibition | Downregulation by TNF-α, neutrophil metalloproteases | Cystic Fibrosis, Bronchiectasis |
Elafin | Keratinocytes | Reversible transglutamination | Proteolytic degradation by Pseudomonas spp. | Pneumonia, ARDS |
Pharmacological inhibition of HNE represents a rational strategy to restore protease-antiprotease equilibrium in chronic lung diseases. Early inhibitors like sivelestat and AZD9668 demonstrated proof-of-concept but exhibited limitations: sivelestat’s mechanism-based inactivation risk and AZD9668’s modest efficacy in phase II COPD trials (no FEV₁ improvement after 12 weeks). These outcomes underscored the need for inhibitors with enhanced potency, metabolic stability, and selectivity [2] [5]. BAY-85-8501 emerged from a medicinal chemistry campaign addressing these challenges. Its picomolar inhibition (IC₅₀ = 65 pM) and >1,000-fold selectivity over related serine proteases (e.g., proteinase 3, cathepsin G) position it as a best-in-class candidate [1] [4]. Preclinically, BAY-85-8501 (0.1 mg/kg) reduced lung hemorrhage and neutrophil influx in rodent acute lung injury (ALI) models induced by exogenous HNE. Crucially, it maintained efficacy against secondary injury driven by macrophage elastase (MNE), albeit at higher doses (Ki = 6 nM), highlighting its versatility across injury phases [1] [3]. Clinical investigations now target diseases where HNE is a primary driver, including alpha-1-antitrypsin deficiency (AATD), non-CF bronchiectasis, and pulmonary hypertension [8] [9].
Table 3: Clinical Development Status of BAY-85-8501 for Pulmonary Disorders
Disease Target | Development Phase | Key Findings/Status | Reference |
---|---|---|---|
Non-CF Bronchiectasis | Phase 2a | Significant HNE inhibition in blood (P=0.025 vs placebo); favorable safety profile over 28 days | [5] |
Alpha-1-Antitrypsin Deficiency (AATD) | Phase 2 | Active trials assessing long-term efficacy (NCT03473010) | [8] |
Pulmonary Arterial Hypertension (PAH) | Preclinical | Efficacy in monocrotaline-induced rat model; reduced vascular remodeling | [3] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7